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Compound of Interest

Compound Name: Panacyl bromide

Cat. No.: B1208990

Spectral Characterization of Phenacyl Bromide:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Phenacyl
bromide (CsH7BrO), a versatile reagent in organic synthesis and drug development. This
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for their acquisition.

Introduction

Phenacyl bromide, also known as 2-bromo-1-phenylethanone, is a key building block in the
synthesis of various pharmaceuticals and heterocyclic compounds. Its reactivity is centered
around the a-bromoketone functional group. A thorough understanding of its spectral properties
is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
This guide presents a comprehensive summary of its *H NMR, 3C NMR, IR, and MS spectral
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For Phenacyl bromide, both *H and 13C NMR provide distinct signals that correspond
to the different chemical environments of the nuclei.
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'H NMR Spectral Data

The *H NMR spectrum of Phenacyl bromide is characterized by signals in both the aromatic
and aliphatic regions. The methylene protons adjacent to the bromine and carbonyl groups are
significantly deshielded, appearing as a singlet, while the aromatic protons exhibit a complex
multiplet pattern.

Table 1: *H NMR Chemical Shift Data for Phenacyl Bromide

Protons Chemical Shift (0, ppm) Multiplicity
-CHz2Br 4.47 Singlet
Aromatic H 7.50 Triplet
Aromatic H 7.59-7.66 Multiplet
Aromatic H 7.28-7.46 Multiplet

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR Spectral Data

The 13C NMR spectrum of Phenacyl bromide shows distinct resonances for the carbonyl
carbon, the methylene carbon, and the aromatic carbons.

Table 2: 13C NMR Chemical Shift Data for Phenacyl Bromide

Carbon Chemical Shift (6, ppm)
C=0 191.0

C (ipso) 134.1

C (para) 133.8

C (ortho) 128.9

C (meta) 128.8

-CH2Br 31.1
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Solvent: CDCls, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Phenacyl bromide is dominated by a strong absorption band corresponding to the

carbonyl group.

Table 3: Key IR Absorption Bands for Phenacyl Bromide

Functional Group Wavenumber (cm~—2) Intensity
C=0 (carbonyl) stretch ~1690 Strong

C-H (aromatic) stretch ~3060 Medium

C-C (aromatic) stretch ~1595, 1450 Medium-Strong
C-Br stretch 690-515 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron ionization (EIl) is a common technique used for the analysis of small
organic molecules like Phenacyl bromide.

Table 4: Major Fragments in the Mass Spectrum of Phenacyl Bromide

miz Fragment lon

198/200 [M]* (Molecular ion with 7°Br/81Br isotopes)
105 [CeHsCO]* (Benzoyl cation)

77 [CeHs]* (Phenyl cation)

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion
peak, with two peaks of nearly equal intensity separated by 2 m/z units (M* and M+2).[1] The
base peak is typically the benzoyl cation at m/z 105.
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Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for Phenacyl
bromide.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of Phenacyl bromide in about 0.6-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:[2]

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32 scans.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher field instrument.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more scans due to the low natural abundance of 13C.

¢ Relaxation Delay: 2 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):[3]
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» Dissolve a small amount of Phenacyl bromide in a volatile solvent like dichloromethane.

o Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Acquisition:

o Obtain a background spectrum of the clean salt plate.

¢ Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

e The spectrum is typically recorded from 4000 to 400 cm~1.

Mass Spectrometry

Sample Introduction:

o The sample can be introduced via a direct insertion probe or through a gas chromatograph
(GC-MS).[4]

Electron lonization (EI) Conditions:[5][6]
* lonization Energy: 70 eV.[4][6]
e Source Temperature: 200-250 °C.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of an
organic compound like Phenacyl bromide.
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Caption: Workflow for the spectral characterization of Phenacyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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